molecular formula C6H7F2N3O B12861400 6-(2,2-Difluoroethoxy)pyridazin-3-amine

6-(2,2-Difluoroethoxy)pyridazin-3-amine

Cat. No.: B12861400
M. Wt: 175.14 g/mol
InChI Key: UOQGWWQTRRRWLO-UHFFFAOYSA-N
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Description

6-(2,2-Difluoroethoxy)pyridazin-3-amine is a chemical compound with the molecular formula C6H7F2N3O. It belongs to the class of pyridazine derivatives, which are known for their diverse pharmacological activities. This compound features a pyridazine ring substituted with a 2,2-difluoroethoxy group and an amine group, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2-Difluoroethoxy)pyridazin-3-amine can be achieved through various synthetic routes. One common method involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and occurs under neutral conditions, offering good functional group compatibility and broad substrate scope . Another method involves the cyclization of β,γ-unsaturated hydrazones, which can be efficiently converted to pyridazines in the presence of NaOH .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

6-(2,2-Difluoroethoxy)pyridazin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include pyridazinone derivatives, dihydropyridazine derivatives, and various substituted pyridazines.

Scientific Research Applications

6-(2,2-Difluoroethoxy)pyridazin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2,2-Difluoroethoxy)pyridazin-3-amine involves its interaction with specific molecular targets. For instance, pyridazine derivatives are known to inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP and cyclic GMP. This inhibition can result in various physiological effects, such as vasodilation and anti-inflammatory responses . The compound may also interact with ion channels and receptors, modulating their activity and contributing to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone: A derivative of pyridazine with a keto group at the 3-position.

    Pyridazine: The parent compound with two adjacent nitrogen atoms in a six-membered ring.

    Dihydropyridazine: A reduced form of pyridazine with additional hydrogen atoms.

Uniqueness

6-(2,2-Difluoroethoxy)pyridazin-3-amine is unique due to the presence of the 2,2-difluoroethoxy group, which imparts distinct electronic and steric properties. This substitution can enhance the compound’s reactivity and binding affinity to biological targets, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C6H7F2N3O

Molecular Weight

175.14 g/mol

IUPAC Name

6-(2,2-difluoroethoxy)pyridazin-3-amine

InChI

InChI=1S/C6H7F2N3O/c7-4(8)3-12-6-2-1-5(9)10-11-6/h1-2,4H,3H2,(H2,9,10)

InChI Key

UOQGWWQTRRRWLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1N)OCC(F)F

Origin of Product

United States

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